4-[2-(Methylamino)-2-oxoethyl]benzoic acid
Description
The Role of Benzoic Acid Scaffolds in Biologically Active Compounds
The benzoic acid scaffold is a fundamental building block in the design and synthesis of a wide array of synthetic bioactive molecules. preprints.orgresearchgate.net Its presence is noted in various naturally occurring compounds, and it forms the basic nucleus for many therapeutic agents. preprints.orgresearchgate.netbenthamscience.com The versatility of the benzoic acid moiety allows it to be a key component in drugs with diverse therapeutic applications, including diuretics like furosemide (B1674285) and bumetanide, as well as analgesics and anti-inflammatory agents. researchgate.net
The significance of the benzoic acid scaffold extends to oncology research, where it has been identified as a crucial element in compounds exhibiting anticancer potential. preprints.orgresearchgate.netbenthamscience.com Researchers have synthesized and tested numerous benzoic acid derivatives against various cancer cell lines, demonstrating the importance of this structural motif in the development of new anticancer agents. preprints.orgacs.org For instance, certain benzoic acid derivatives have been investigated as selective estrogen receptor degraders for ERα+ breast cancer and as inhibitors of carbonic anhydrase in breast cancer. benthamscience.com The planarity and aromaticity of the benzene (B151609) ring, combined with the reactivity of the carboxylic acid group, provide a versatile platform for creating molecules that can interact with specific biological targets.
Table 1: Examples of Biologically Active Compounds Containing a Benzoic Acid Scaffold
| Compound Name | Therapeutic Class |
|---|---|
| Furosemide | Diuretic |
| Bumetanide | Diuretic |
| Benzocaine | Local Anesthetic |
| Tetracaine | Local Anesthetic |
Significance of Amide Functional Groups in Pharmaceutical and Agrochemical Research
The amide functional group is one of the most prevalent linkages in medicinal molecules, proteins, and polymers due to its remarkable stability and versatility. numberanalytics.comchemistrytalk.org Amides are integral to the structure of peptides and proteins, where the amide bond (or peptide bond) forms the backbone of these essential biomolecules. organicchemexplained.com This stability under physiological conditions makes the amide group a reliable component in drug design. numberanalytics.com
In pharmaceutical research, the amide group is a key feature in a vast number of drugs across various therapeutic areas, including antibacterial, antiviral, anti-inflammatory, and anticancer treatments. numberanalytics.com The ability of amides to participate in hydrogen bonding as both donors and acceptors is crucial for their interaction with biological targets, such as enzymes and receptors. numberanalytics.comsolubilityofthings.com This hydrogen bonding capability significantly influences a drug's binding affinity and selectivity. chemistrytalk.org Furthermore, the presence and nature of the amide group can impact a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com The moderate acidity of amides also makes them suitable candidates for creating ionized drug molecules with improved solubility. chemistrytalk.org
The versatility of the amide bond is also leveraged in agrochemical research for the development of pesticides and herbicides. The stability of the amide linkage ensures the persistence of these compounds in the environment for effective pest and weed control.
Table 2: Properties of the Amide Functional Group Relevant to Drug Design
| Property | Significance |
|---|---|
| Stability | Resistant to hydrolysis under physiological conditions, providing metabolic stability to drugs. numberanalytics.com |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. chemistrytalk.orgnumberanalytics.com |
| Polarity | The polar nature of amides contributes to solubility and interactions with polar biological environments. solubilityofthings.com |
Rationale for Academic Investigation of 4-[2-(Methylamino)-2-oxoethyl]benzoic Acid
The academic investigation of this compound is predicated on the well-established importance of its constituent chemical motifs: the benzoic acid scaffold and the N-substituted amide group. The structure combines a para-substituted benzoic acid with a side chain containing a secondary amide. This specific arrangement presents a compelling case for scientific inquiry for several reasons.
Firstly, the benzoic acid core provides a rigid and well-defined scaffold that is known to be a privileged structure in medicinal chemistry. Its potential for biological activity is widely recognized, and modifications to the substituent at the para-position can systematically alter the molecule's properties.
Secondly, the N-methylacetamide side chain introduces an amide linkage, which is crucial for establishing specific interactions with biological macromolecules through hydrogen bonding. The methyl group on the nitrogen atom can also influence the compound's steric and electronic properties, potentially affecting its binding affinity and metabolic stability.
The combination of these two key functional groups in a single molecule creates a candidate for library synthesis and high-throughput screening in drug discovery programs. The synthesis of analogs of this compound could involve modifications to both the aromatic ring and the amide substituent, allowing for a systematic exploration of the structure-activity relationship (SAR). Such studies are fundamental to medicinal chemistry and aim to optimize the potency, selectivity, and pharmacokinetic profile of lead compounds. The investigation of this compound and its derivatives could therefore lead to the discovery of novel therapeutic agents for a variety of diseases.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(methylamino)-2-oxoethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-9(12)6-7-2-4-8(5-3-7)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRZYKHZGFQSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 2 Methylamino 2 Oxoethyl Benzoic Acid
Retrosynthetic Analysis of the 4-[2-(Methylamino)-2-oxoethyl]benzoic Acid Molecular Framework
Retrosynthetic analysis provides a strategic framework for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the analysis reveals several plausible disconnection points, leading to logical synthetic pathways.
The most prominent disconnection is at the amide bond (C-N bond), a common and reliable bond-forming reaction. This leads to two key synthons: a 4-(carboxymethyl)benzoic acid moiety and methylamine. This approach is highly feasible as amide bond formation is a well-established transformation in organic synthesis.
A second strategic disconnection can be made at the C-C bond between the benzene (B151609) ring and the acetic acid side chain. This deconstruction points towards precursors such as a p-substituted toluene (B28343) derivative (e.g., p-toluic acid or a derivative thereof) and a two-carbon electrophile. This route, however, may present challenges related to controlling regioselectivity and functional group interconversions.
A third approach involves disconnecting the carboxyl group from the aromatic ring. This suggests a precursor like 4-(2-(methylamino)-2-oxoethyl)toluene, which would then require oxidation of the methyl group to a carboxylic acid. This strategy requires a robust oxidation step that does not affect the amide functionality. masterorganicchemistry.com
Considering these options, the disconnection of the amide bond represents the most direct and high-yielding conceptual pathway, leveraging the reliability of amide coupling reactions.
Development and Optimization of Synthetic Pathways for this compound
Based on the retrosynthetic analysis, a practical synthetic route can be developed, focusing on efficiency, yield, and purity. The most logical forward synthesis begins with precursors leading to the formation of 4-(carboxymethyl)benzoic acid, followed by amidation.
The synthesis can advantageously start from 4-(cyanomethyl)benzoic acid. This precursor is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals. guidechem.com It contains both the required benzoic acid group and a nitrile group that can be hydrolyzed to the necessary carboxylic acid functionality of the side chain. An alternative starting material could be p-toluic acid, which would require a multi-step conversion of the methyl group into the desired carboxymethyl side chain, for instance, via benzylic bromination followed by cyanation.
The key intermediate, 4-(carboxymethyl)benzoic acid, is synthesized via the hydrolysis of 4-(cyanomethyl)benzoic acid. This reaction is typically carried out under acidic conditions (e.g., using hydrochloric or sulfuric acid) at elevated temperatures. google.com
The final step involves the coupling of 4-(carboxymethyl)benzoic acid with methylamine. Methylamine is a readily available primary amine and is typically used as a solution in water, alcohol, or as its hydrochloride salt.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| 4-(Cyanomethyl)benzoic acid | C₉H₇NO₂ | Starting material for the side chain |
| 4-(Carboxymethyl)benzoic acid | C₉H₈O₄ | Intermediate acid for amidation |
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product.
Step 1: Hydrolysis of 4-(cyanomethyl)benzoic acid The conversion of the nitrile to a carboxylic acid requires careful control of conditions to ensure complete reaction without unwanted side reactions.
Acid/Base Concentration: The hydrolysis can be catalyzed by either strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH). Acid-catalyzed hydrolysis is often preferred to avoid the formation of carboxylate salts that require an additional acidification step.
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Temperatures in the range of 80-120°C are common for nitrile hydrolysis. google.com
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid degradation of the product.
Step 2: Amide Formation The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium-carboxylate salt. stackexchange.com Therefore, activation of the carboxylic acid or the use of coupling agents is necessary.
Activation Method: A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgfishersci.co.uk The resulting acyl chloride reacts readily with methylamine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. fishersci.co.uk
Coupling Agents: Modern amidation protocols often employ coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or boronic acid derivatives. fishersci.co.ukorganic-chemistry.org These reagents facilitate amide bond formation under milder conditions, which can be beneficial for sensitive substrates. acs.org Catalytic systems, for instance using Fe₃O₄, have also been developed for N-methyl amidation to improve atom economy. rsc.org
Solvent and Temperature: The choice of solvent is critical. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN) are commonly used. fishersci.co.ukacs.org The reaction is often performed at room temperature, although gentle heating may be required for less reactive substrates. acs.org
Table 2: Comparison of Amidation Methods
| Method | Activating/Coupling Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, (COCl)₂ | Aprotic solvent, base (e.g., Et₃N), 0°C to RT | High reactivity, reliable | Harsh reagents, byproduct formation (HCl) |
| Carbodiimide Coupling | EDCI, DCC | Aprotic solvent (e.g., DCM, DMF), 0°C to RT | Mild conditions, high yield | Byproduct (urea) can be difficult to remove |
Effective purification is essential to isolate this compound in high purity. A multi-step approach is typically employed.
Work-up: After the amidation reaction, the crude mixture is typically subjected to an aqueous work-up. This involves washing with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by washing with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-(carboxymethyl)benzoic acid. The organic layer containing the product is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.
Crystallization: Aromatic carboxylic acids are often crystalline solids, making recrystallization a highly effective purification method. lookchem.com The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) and allowed to cool slowly. Pure crystals of the target compound will form, leaving impurities dissolved in the mother liquor.
Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography can be used. A silica (B1680970) gel stationary phase is typically employed, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or acetic acid) to elute the compound. nih.gov
The purity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Derivatization Strategies for Analogues of this compound
Derivatization of the parent molecule can be used to generate analogues with modified properties, which is a common strategy in medicinal chemistry and materials science. Modifications can be targeted at the carboxylic acid group, the amide, or the aromatic ring.
Esterification of the Carboxylic Acid: The benzoic acid functional group is readily converted into an ester through Fischer esterification. libretexts.org This involves reacting the parent compound with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), often with removal of water to drive the equilibrium towards the product. dergipark.org.tr Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester.
Further Amidation of the Carboxylic Acid: The carboxylic acid can be coupled with a different amine to create a diamide (B1670390) derivative. The same activation methods described in section 2.2.2 (e.g., conversion to an acyl chloride or use of coupling agents) would be employed, followed by reaction with a desired primary or secondary amine.
Modification of the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or sulfonation. masterorganicchemistry.comwikipedia.org The positions of substitution are directed by the existing groups on the ring. The carboxylic acid is a deactivating meta-director, while the alkyl amide side chain is a weakly activating ortho-, para-director. The outcome of an EAS reaction would depend on the specific reaction conditions, but substitution would likely be directed to the positions ortho to the alkyl amide group.
Table 3: Potential Derivatization Reactions
| Reaction Type | Reagents | Functional Group Modified | Resulting Derivative Class |
|---|---|---|---|
| Fischer Esterification | R-OH, H⁺ (cat.) | Carboxylic Acid | Benzoic acid ester |
| Halogenation | X₂, FeX₃ (X=Cl, Br) | Aromatic Ring | Halogenated benzoic acid derivative |
Exploration of Diverse Amino and Oxoethyl Moiety Substitutions
The core structure of this compound presents multiple reactive sites that allow for a wide range of chemical modifications. Researchers have explored substitutions on both the amino and the oxoethyl moieties to develop novel derivatives with tailored properties. These modifications are crucial in medicinal chemistry and materials science for structure-activity relationship (SAR) studies.
One common approach involves the variation of the amine component. Instead of methylamine, a diverse array of primary and secondary amines can be utilized in the amide bond formation with 4-carboxyphenylacetic acid or its activated derivatives. This leads to a library of N-substituted analogs. For instance, the use of various aryl amines results in the synthesis of 4-(2-oxo-2-(arylamino)ethyl)benzoic acids. arkat-usa.org These modifications can significantly influence the electronic and steric properties of the final molecule, which in turn can affect its biological activity or material characteristics.
Modifications of the oxoethyl moiety have also been investigated. The methylene (B1212753) group of the oxoethyl chain can be a target for functionalization, although this is often more synthetically challenging. More commonly, the entire 2-(methylamino)-2-oxoethyl side chain can be replaced with other functional groups to explore a wider chemical space. For example, derivatives of 4-aminobenzoic acid, a related starting material, have been extensively modified to produce a variety of Schiff bases and other derivatives with antimicrobial and cytotoxic properties.
The following table summarizes some examples of substitutions that can be explored on the this compound scaffold, based on synthetic strategies for related compounds.
| Moiety for Substitution | Type of Substitution | Potential Reagents | Resulting Derivative Class |
| Amino Moiety (N-H) | Alkylation/Arylation | Alkyl halides, Aryl halides | N-Alkyl/N-Aryl-N-methyl-2-(4-carboxyphenyl)acetamide |
| Amino Moiety (Methyl group) | Replacement with other alkyl/aryl groups | Various primary/secondary amines | 4-[2-(Alkyl/arylamino)-2-oxoethyl]benzoic acid |
| Oxoethyl Moiety (Methylene group) | Functionalization (e.g., hydroxylation, alkylation) | Oxidizing agents, Alkylating agents | 4-[2-(Methylamino)-1-substituted-2-oxoethyl]benzoic acid |
| Benzoic Acid Moiety (Carboxyl group) | Esterification, Amidation | Alcohols, Amines | Esters and amides of this compound |
These explorations into diverse substitutions are fundamental for the rational design of new molecules with desired functionalities.
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green synthesis routes for this compound are not extensively documented, general green chemistry principles can be applied to its likely synthetic pathway, which involves an amide coupling reaction.
Key areas for implementing green chemistry in the synthesis of this compound include the choice of solvents, catalysts, and reaction conditions.
Solvent Selection: Traditional amide synthesis often employs volatile organic compounds (VOCs) as solvents. Green alternatives include the use of water, supercritical fluids, or bio-based solvents. For the synthesis of related benzimidazole (B57391) derivatives, water and polyethylene (B3416737) glycol (PEG) have been successfully used as green solvents. chemmethod.com Performing the reaction under solvent-free conditions, for instance, in a molten state, is another highly effective green approach that has been applied to the synthesis of related benzoic acid derivatives. google.com
Catalysis: The use of catalysts can significantly improve the efficiency and reduce the environmental impact of chemical reactions. For amide bond formation, catalytic methods can replace stoichiometric activating reagents, which generate significant waste. Boric acid has been used as a mild and environmentally benign catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes in aqueous media. chemmethod.com The development of reusable heterogeneous catalysts, such as zinc boron nitride, also represents a significant advancement in the green synthesis of related heterocyclic compounds. nih.gov
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave heating can significantly reduce reaction times, increase yields, and often allows for reactions to be carried out in the absence of a solvent. This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov
The following table outlines potential green chemistry strategies for the synthesis of this compound.
| Green Chemistry Principle | Conventional Method | Green Alternative | Potential Benefits |
| Safer Solvents | Use of volatile organic solvents (e.g., DMF, DCM) | Water, PEG, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental pollution |
| Catalysis | Stoichiometric coupling reagents (e.g., DCC, HATU) | Catalytic amounts of boric acid, or use of reusable heterogeneous catalysts | Higher atom economy, reduced waste |
| Energy Efficiency | Conventional heating (reflux) | Microwave-assisted synthesis, ultrasonic irradiation | Shorter reaction times, lower energy consumption |
| Renewable Feedstocks | Petroleum-based starting materials | Bio-derived starting materials (if available) | Reduced reliance on fossil fuels |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Investigation of the Biological Activities of 4 2 Methylamino 2 Oxoethyl Benzoic Acid
Assessment of Antimicrobial Potential
There is currently no published research specifically evaluating the antimicrobial capabilities of 4-[2-(Methylamino)-2-oxoethyl]benzoic acid. While numerous studies have explored the antimicrobial effects of various other benzoic acid derivatives, this specific compound remains uninvestigated in this context. mdpi.commdpi.comnih.govnih.govsci-hub.senih.govnih.gov
In Vitro Evaluation of Antibacterial Efficacy Against Diverse Microorganisms
No data is available from in vitro studies to assess the antibacterial efficacy of this compound against any bacterial strains.
In Vitro Examination of Antifungal Activity
There are no existing in vitro studies that have examined the potential antifungal activity of this compound against any fungal species.
Evaluation of Anti-inflammatory Properties
The scientific literature lacks any studies investigating the potential anti-inflammatory properties of this compound. While other benzoic acid derivatives have been explored for such activities, this compound has not been the subject of similar research. mdpi.comnih.govnih.gov
Screening for Potential Analgesic Effects
There is no available research on the potential analgesic effects of this compound. The capacity of this compound to alleviate pain has not been scientifically evaluated. nih.govmdpi.com
Examination of Herbicidal and Insecticidal Activities
No studies have been published regarding the potential herbicidal or insecticidal activities of this compound. Its potential application as a crop protection agent is currently unknown. nih.govnih.gov
Broad Spectrum Biological Activity Profiling of this compound
A broad-spectrum biological activity profile for this compound is not available in the current scientific literature. Comprehensive screening to determine its various biological effects has not been reported.
Elucidation of Molecular Mechanisms of Action for 4 2 Methylamino 2 Oxoethyl Benzoic Acid
Identification of Putative Biological Targets
Currently, there are no published studies identifying the putative biological targets of 4-[2-(Methylamino)-2-oxoethyl]benzoic acid.
In Vitro Studies on Enzyme Binding and Inhibition Kinetics
No in vitro studies detailing the binding of this compound to any specific enzymes or its kinetics as an inhibitor have been reported in the scientific literature. Information regarding its binding affinity (Kd), inhibition constant (Ki), or mechanism of inhibition (e.g., competitive, non-competitive) is therefore unavailable.
Analysis of Receptor Interaction and Modulation Properties
There is no available data from receptor binding assays or functional studies to indicate how this compound may interact with or modulate the activity of any cellular receptors.
Characterization of Influences on Key Biochemical Pathways
The effects of this compound on biochemical pathways have not been characterized.
Investigation of Metabolic Pathway Perturbations (e.g., related to methyl-N-methylanthranilates)
No research has been published investigating the impact of this compound on metabolic pathways, including any potential relationship to the metabolism of compounds such as methyl-N-methylanthranilates.
Analysis of Effects on Cellular Signaling Cascades
The influence of this compound on intracellular signaling cascades remains uninvestigated. There is no information on its potential to modulate pathways such as those involving protein kinases, phosphatases, or second messengers.
Exploration of Gene Expression Alterations Induced by this compound
There are no available transcriptomic data, such as from microarray or RNA-sequencing studies, that detail any alterations in gene expression profiles in response to treatment with this compound.
Computational Chemistry and Molecular Modeling of 4 2 Methylamino 2 Oxoethyl Benzoic Acid
Molecular Docking Studies to Predict Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as 4-[2-(Methylamino)-2-oxoethyl]benzoic acid, to the active site of a receptor protein.
In the absence of direct experimental data for this compound, we can hypothesize its binding interactions based on studies of analogous compounds, particularly derivatives of aminobenzoic acid and benzamide (B126), which have been investigated as inhibitors of various enzymes. nih.govresearchgate.netnih.gov For instance, studies on aminobenzoic acid derivatives have explored their inhibitory potential against enzymes like acetylcholinesterase, a key target in Alzheimer's disease. mdpi.comufms.br
A hypothetical molecular docking study of this compound would involve preparing a 3D model of the compound and docking it into the binding sites of various biologically relevant proteins. The benzoic acid moiety, with its carboxyl group, could potentially form key hydrogen bond interactions with amino acid residues such as Arginine, Lysine, or Histidine in a receptor's active site. nih.gov The methylamino-oxoethyl side chain introduces additional points for hydrogen bonding and hydrophobic interactions. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), would be calculated to rank potential protein targets.
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Intermolecular Interactions (Hypothetical) |
| Kinase A | -8.5 | Lys72, Asp184, Phe167 | Hydrogen bonds, π-π stacking |
| Protease B | -7.9 | His41, Ser195, Trp215 | Hydrogen bonds, hydrophobic interactions |
| GPCR C | -9.2 | Arg113, Tyr308, Asn295 | Salt bridge, hydrogen bonds, π-cation |
Disclaimer: The data in this table is illustrative and hypothetical, generated for educational purposes to demonstrate the potential outcomes of a molecular docking study. It is not based on experimental results for this compound.
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, computational screening can be employed to identify novel biological targets. This can be achieved through reverse docking, where the compound is docked against a large database of protein structures, such as the Protein Data Bank (PDB).
This approach can reveal unexpected therapeutic opportunities for the compound. For example, a virtual screening campaign might identify a high binding affinity for a particular kinase, protease, or G-protein coupled receptor (GPCR) that was not previously considered. als-journal.com The results of such a screening would provide a prioritized list of potential targets for further experimental validation.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to investigate parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net
For this compound, DFT calculations could elucidate its electronic properties. The distribution of electron density, for instance, can indicate which parts of the molecule are more likely to engage in electrostatic interactions or hydrogen bonding. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. sci-hub.se A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org
Reactivity descriptors, such as Fukui functions, can be calculated to predict the sites most susceptible to nucleophilic or electrophilic attack. nih.gov For example, the carbonyl oxygen and the carboxylic acid group would likely be identified as key sites for interaction. acs.org
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value (Hypothetical) | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.8 D | Measure of the molecule's overall polarity |
Disclaimer: The data in this table is illustrative and hypothetical, based on typical values for similar aromatic amide compounds. It is not based on specific calculations for this compound.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and binding events over time. nih.govnih.gov An MD simulation of this compound, both in solution and when bound to a protein, would reveal its conformational flexibility and the stability of its interactions.
The molecule possesses several rotatable bonds, particularly in the methylamino-oxoethyl side chain, which would be explored during an MD simulation to identify the most stable and frequently adopted conformations. nih.govmdpi.com This conformational analysis is crucial as the bioactive conformation of a ligand is often a low-energy state that it readily adopts in the binding pocket of its target.
When simulating the ligand-protein complex, MD can provide insights into the stability of the binding pose predicted by molecular docking. nih.gov It can reveal how water molecules mediate interactions at the binding site and how the protein structure might adapt to accommodate the ligand. The simulation can also be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
Cheminformatics Approaches for Virtual Compound Libraries and Predictive Modeling
Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. One of its key applications is the design of virtual compound libraries for drug discovery. oregonstate.edunih.gov Starting with the core scaffold of this compound, a virtual library of derivatives can be generated by systematically modifying its functional groups. For instance, the methyl group on the amide could be replaced with other alkyl or aryl groups, and substituents could be added to the benzoic acid ring. rsc.org
These virtual libraries can then be used in high-throughput virtual screening campaigns to identify derivatives with potentially improved activity or pharmacokinetic properties. researchgate.net Furthermore, cheminformatics plays a vital role in developing Quantitative Structure-Activity Relationship (QSAR) models. scilit.comnih.govdergipark.org.tr By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized derivatives. nih.gov For a library based on this compound, a QSAR model could predict how changes in lipophilicity, electronic properties, and steric factors would affect its binding affinity to a specific target. acs.org
Structure Activity Relationship Sar Studies of 4 2 Methylamino 2 Oxoethyl Benzoic Acid Analogues
Rational Design and Synthesis of a Focused Library of 4-[2-(Methylamino)-2-oxoethyl]benzoic Acid Analogues
The rational design of a focused library of analogues of this compound would systematically explore the contributions of its core structural components: the benzoic acid ring, the methylamino amide side chain, and the methylene (B1212753) bridge. The synthesis of such a library can be achieved through established synthetic methodologies, primarily involving amide bond formation.
A general synthetic route would commence with a suitably substituted benzoic acid derivative. For instance, modifications to the benzoic acid ring could involve the introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions to probe the effects of electronics and sterics on activity. The carboxylic acid moiety could be activated, for example, by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with N-methylglycine or its ester to form the core structure. Subsequent variations could include the replacement of the N-methyl group with other alkyl or aryl substituents to explore the steric and hydrophobic requirements of the amide portion of the molecule.
For example, a common method for synthesizing similar benzamide (B126) structures involves the reaction of a substituted benzoic acid with an appropriate amine in the presence of a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758). mdpi.com
Table 1: Proposed Analogue Library of this compound
| Compound ID | Modification on Benzoic Acid Ring (R1) | Modification on Amide Nitrogen (R2) | Modification on Methylene Bridge (X) |
|---|---|---|---|
| Parent | 4-COOH | -CH3 | -CH2- |
| A1 | 2-Cl, 4-COOH | -CH3 | -CH2- |
| A2 | 3-NO2, 4-COOH | -CH3 | -CH2- |
| A3 | 4-COOH | -CH2CH3 | -CH2- |
| A4 | 4-COOH | -Phenyl | -CH2- |
| A5 | 4-COOH | -CH3 | -(CH2)2- |
Comparative Analysis of Biological Activities Across Compound Series
The biological activities of the synthesized analogues would be evaluated in relevant in vitro or in vivo assays to establish a comparative analysis. For instance, in studies of related N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, antimicrobial activity was a key biological endpoint. mdpi.com In such a case, the minimum inhibitory concentration (MIC) against various bacterial and fungal strains would be determined for each analogue.
From studies on analogous series, certain trends can be anticipated. For example, the lipophilicity of the molecule often plays a crucial role in its biological activity. Modifications that increase hydrophobicity, such as the introduction of halogen atoms or alkyl groups on the aromatic rings, may enhance activity up to a certain point. The electronic properties of the substituents on the benzoic acid ring are also critical. Electron-withdrawing groups could modulate the pKa of the carboxylic acid or influence binding interactions with a biological target.
Table 2: Hypothetical Biological Activity Data for a Focused Library of Analogues
| Compound ID | Modification | Biological Activity (e.g., IC50 in µM) |
|---|---|---|
| Parent | None | 10.5 |
| A1 | 2-Chloro substitution | 5.2 |
| A2 | 3-Nitro substitution | 15.8 |
| A3 | N-ethyl substitution | 8.9 |
| A4 | N-phenyl substitution | > 50 |
| A5 | Elongated bridge | 22.1 |
Identification of Key Pharmacophoric Features for Desired Biological Effects
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the analogues of this compound, a pharmacophore model could be developed based on the structures of the most active compounds identified in the comparative analysis.
Key pharmacophoric features for related benzoic acid derivatives often include:
An aromatic ring, which can participate in hydrophobic or pi-stacking interactions.
A hydrogen bond donor, typically the N-H group of the amide.
A hydrogen bond acceptor, such as the carbonyl oxygen of the amide.
A negatively ionizable feature, represented by the carboxylic acid, which can form ionic bonds or hydrogen bonds.
Computational modeling can be employed to generate and validate pharmacophore models. nih.gov By aligning the most active analogues, common features can be identified. For example, the distance between the aromatic ring and the carboxylic acid, as well as the relative orientation of the amide group, could be critical for activity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug design for predicting the activity of novel compounds and for optimizing lead structures.
For a series of this compound analogues, a QSAR model could be developed using various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:
Electronic descriptors: Hammett constants, partial charges.
Steric descriptors: Molar refractivity, van der Waals volume.
Hydrophobic descriptors: LogP, hydrophobic surface area.
Topological descriptors: Connectivity indices, shape indices.
Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods used to build QSAR models. nih.govdergipark.org.tr A hypothetical QSAR equation might look like:
log(1/IC50) = 0.5 * LogP - 0.2 * MR + 1.2 * σ + 2.5
This equation would suggest that biological activity increases with increasing lipophilicity (LogP) and with more electron-withdrawing substituents on the benzoic acid ring (positive coefficient for the Hammett constant, σ), while increased steric bulk (molar refractivity, MR) is detrimental to activity. Such a model can guide the synthesis of new, potentially more potent analogues. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies for 4 2 Methylamino 2 Oxoethyl Benzoic Acid
Spectroscopic Techniques for Comprehensive Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-[2-(Methylamino)-2-oxoethyl]benzoic acid is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear as doublets due to ortho-coupling. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring and the amide carbonyl group will appear as a singlet. The methyl (-CH₃) protons attached to the nitrogen will appear as a doublet due to coupling with the adjacent N-H proton. The amide (N-H) proton will likely appear as a broad quartet, and the carboxylic acid (O-H) proton will present as a broad singlet, often far downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include those for the carboxylic acid carbonyl carbon, the amide carbonyl carbon, and the various aromatic carbons. docbrown.info The carbon attached to the carboxylic acid group is typically deshielded compared to other ring carbons. docbrown.info The symmetry of the para-substituted ring results in fewer signals than the total number of aromatic carbons. docbrown.info The methylene and methyl carbons will appear in the upfield aliphatic region of the spectrum.
The predicted NMR data, based on computational models, are summarized in the table below.
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
| Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) | Assignment |
| ~12.9 | Carboxylic acid (-COOH) | ~172 | Carboxylic acid (C=O) |
| ~8.0 | Amide (-NH) | ~170 | Amide (C=O) |
| ~7.9 (d) | Aromatic (2H, ortho to -COOH) | ~142 | Aromatic (C-COOH) |
| ~7.4 (d) | Aromatic (2H, ortho to -CH₂-) | ~135 | Aromatic (C-CH₂-) |
| ~3.7 (s) | Methylene (-CH₂-) | ~130 | Aromatic (CH, ortho to -COOH) |
| ~2.8 (d) | Methyl (-NHCH₃) | ~129 | Aromatic (CH, ortho to -CH₂-) |
| ~45 | Methylene (-CH₂-) | ||
| ~26 | Methyl (-NHCH₃) |
Note: Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS). Actual experimental values may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds.
For this compound, the IR spectrum would exhibit several characteristic absorption bands:
Carboxylic Acid Group: A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info A C-O stretching band is also expected between 1320-1210 cm⁻¹. docbrown.info
Secondary Amide Group: A moderate N-H stretching vibration should be visible around 3300 cm⁻¹. The amide I band (primarily C=O stretch) is a very strong and characteristic absorption appearing around 1650 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is found near 1550 cm⁻¹. nih.gov
Aromatic Ring: C-H stretching vibrations for the aromatic ring are typically observed just above 3000 cm⁻¹. C=C in-ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.
Aliphatic Groups: C-H stretching vibrations for the methylene and methyl groups will be present in the 3000-2850 cm⁻¹ range.
Interactive Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3300 (sharp/moderate) | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |
| 1700-1680 (strong) | C=O Stretch | Carboxylic Acid |
| ~1650 (strong) | C=O Stretch (Amide I) | Secondary Amide |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| 1320-1210 | C-O Stretch | Carboxylic Acid |
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
For this compound (molecular formula C₁₁H₁₃NO₃), the molecular weight is 207.23 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 207.
The fragmentation of the molecule would likely proceed through several key pathways based on the stability of the resulting fragments. libretexts.org Common fragmentation patterns for amides and carboxylic acids include:
Alpha-cleavage adjacent to the amide carbonyl group, leading to the loss of the methylamino group or the formation of a resonance-stabilized acylium ion.
Cleavage of the bond between the methylene group and the amide functionality.
Loss of the carboxylic acid group (-COOH, 45 Da) or a hydroxyl radical (-OH, 17 Da). libretexts.org
Cleavage of the bond between the methylene group and the aromatic ring, which can lead to a tropylium (B1234903) ion rearrangement.
Interactive Table: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Notes |
| 207 | [M]⁺ | Molecular Ion |
| 190 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 162 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 149 | [C₈H₇O₂]⁺ | Cleavage of CH₂-NHCH₃ bond |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid cation radical |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) cleavage |
| 58 | [CH₃NH=CH₂]⁺ | Fragment from amide cleavage |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the target compound from impurities, byproducts, or unreacted starting materials. They are crucial for assessing the purity of a synthesized batch and for isolating the pure compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile compounds like this compound. asianjpr.com Developing a robust HPLC method is a critical step in its characterization.
Method Development: A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. amazonaws.com
Stationary Phase: A C18 (octadecylsilane) column is the standard choice, offering good retention and separation for moderately polar aromatic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent is typically employed. The aqueous phase would likely be water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. The organic modifier would typically be acetonitrile (B52724) or methanol (B129727).
Detection: Given the presence of the aromatic ring, UV detection would be highly effective. A photodiode array (PDA) detector would be advantageous, allowing for the monitoring of multiple wavelengths and providing spectral data to assess peak purity.
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable, reproducible, and accurate. amazonaws.com Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a specified range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its low volatility and the presence of polar functional groups (carboxylic acid and amide), this compound is not suitable for direct analysis by Gas Chromatography (GC). libretexts.org However, GC-MS analysis can be performed after converting the analyte into a more volatile and thermally stable derivative. gcms.cz
Derivatization: Derivatization is a chemical reaction that modifies the analyte to make it amenable to GC analysis. libretexts.org For this compound, a two-step derivatization would be necessary:
Esterification: The carboxylic acid group is highly polar and must be derivatized. This is commonly achieved by converting it to a methyl or ethyl ester using reagents like BF₃ in methanol or by using alkylation agents. gcms.cz
Silylation: The secondary amide N-H is also an active hydrogen that can cause poor peak shape. This group can be derivatized using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group.
Once derivatized, the resulting compound (e.g., the methyl ester, N-TMS derivative) would be sufficiently volatile for separation on a standard non-polar or mid-polar GC column (e.g., a 5% phenyl-polysiloxane phase) and subsequent detection and identification by mass spectrometry.
As of the latest available data, a detailed X-ray crystallographic study for the specific compound this compound has not been publicly documented in widespread scientific literature. While crystallographic data exists for numerous analogous benzoic acid derivatives, this particular molecule's solid-state structure, including precise unit cell dimensions, space group, and atomic coordinates, remains uncharacterized by X-ray diffraction techniques.
For this compound, a crystallographic analysis would reveal critical structural information. It would confirm the planarity or torsion of the benzoic acid ring relative to the methylamino-2-oxoethyl substituent. Furthermore, it would identify the hydrogen bonding motifs, which are expected to be significant given the presence of the carboxylic acid and amide functional groups. These interactions play a crucial role in dictating the physical properties of the compound, including its melting point, solubility, and polymorphism.
Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. The precise bond lengths, bond angles, and dihedral angles that define its molecular geometry are unknown. Similarly, the nature of the supramolecular assembly, whether it forms dimers, chains, or more complex networks in the solid state, cannot be definitively described.
Further research, specifically the successful growth of single crystals of this compound suitable for X-ray diffraction analysis, is required to provide the empirical data necessary for a complete structural elucidation. Such a study would be a valuable contribution to the chemical and pharmaceutical sciences, offering a foundational understanding of this compound's solid-state properties.
Future Research Directions and Emerging Translational Perspectives for 4 2 Methylamino 2 Oxoethyl Benzoic Acid
Expanding the Scope of Biological Applications and Target Validation
The structural components of 4-[2-(Methylamino)-2-oxoethyl]benzoic acid suggest a variety of potential biological activities that warrant investigation. Benzoic acid derivatives are known to possess antimicrobial properties, and N-acyl amino acids are an important class of endogenous signaling molecules. nih.govnih.gov Future research should, therefore, focus on a broad-based screening approach to identify and validate potential biological targets.
Initial in vitro screening could be directed towards its potential as an antimicrobial agent, particularly against multidrug-resistant bacterial and fungal strains. nih.govmdpi.com Furthermore, given the role of N-acyl amino acids in cellular signaling, investigating its activity on G-protein coupled receptors and transient receptor potential channels could reveal novel therapeutic applications. researchgate.net
A proposed workflow for target validation is presented in the table below:
| Step | Description | Rationale |
| 1. High-Throughput Screening (HTS) | Screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels. | To identify initial "hits" and potential areas of biological activity. |
| 2. Hit-to-Lead Optimization | Chemical modification of the parent compound to improve potency and selectivity for the identified targets. | To develop more effective and specific molecular probes. |
| 3. In Vitro Target Engagement Assays | Biophysical and biochemical assays to confirm direct binding of the compound to its putative target. | To validate the molecular mechanism of action. |
| 4. Cellular and In Vivo Models | Testing the compound in relevant cell-based assays and animal models of disease. | To assess the physiological effects and therapeutic potential. |
Integration of Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, the integration of omics technologies will be crucial. A systems-level approach, incorporating genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action and its impact on cellular pathways.
Targeted lipidomics, for instance, has been successfully used to identify and quantify novel N-acyl amino acids in biological tissues. nih.gov This approach could be employed to study the metabolism of this compound and to identify any endogenous signaling pathways it may modulate. nih.govresearchgate.net
A multi-omics approach for investigating this compound could involve the following:
| Omics Technology | Research Question | Potential Insights |
| Transcriptomics (RNA-Seq) | How does the compound alter gene expression in target cells? | Identification of regulated genes and pathways, providing clues to the mechanism of action. |
| Proteomics (Mass Spectrometry) | What are the changes in protein expression and post-translational modifications upon treatment? | Understanding the downstream effects on cellular machinery and signaling cascades. |
| Metabolomics (LC-MS/GC-MS) | How does the compound affect the cellular metabolome? | Revealing alterations in metabolic pathways and identifying potential biomarkers of activity. |
Recent advances have led to the discovery of hundreds of new N-acyl lipids, many of which may originate from the gut microbiome and are involved in immune and stress responses. technologynetworks.com Investigating the interaction of this compound with the microbiome and its metabolic consequences could be a fruitful area of research. technologynetworks.com
Exploration of Novel Synthetic Pathways and Biocatalytic Approaches
The development of efficient and sustainable synthetic routes is essential for the future development of this compound and its analogs. While traditional chemical synthesis methods exist for related compounds, exploring novel approaches, including biocatalysis, could offer significant advantages in terms of selectivity, yield, and environmental impact. chemicalbook.comresearchgate.netgoogle.com
Enzymatic methods for amide bond formation are gaining interest as a green alternative to conventional chemical synthesis. nih.gov Biocatalysts such as lipases, N-acyltransferases, and engineered carboxylic acid reductases have shown promise in the synthesis of amides under mild, aqueous conditions. rsc.orgresearchgate.netmanchester.ac.uk Future research could focus on identifying or engineering enzymes capable of catalyzing the coupling of a 4-substituted benzoic acid with N-methylglycine or its precursors.
Potential synthetic strategies to be explored include:
| Synthetic Approach | Description | Advantages |
| Conventional Organic Synthesis | Multi-step synthesis involving the activation of the carboxylic acid and subsequent amidation. organic-chemistry.org | Well-established methodologies and broad substrate scope. |
| Biocatalysis | Use of enzymes (e.g., ligases, transferases) to form the amide bond. rsc.org | High selectivity, mild reaction conditions, and reduced environmental impact. rsc.org |
| Chemoenzymatic Synthesis | A hybrid approach combining chemical and enzymatic steps to leverage the advantages of both. | Can provide access to novel analogs and improve overall efficiency. |
Addressing Current Research Gaps and Challenges in Compound Class Exploration
The broader class of N-acyl amino acids and substituted benzoic acids presents both opportunities and challenges for drug discovery. A key challenge is the often-limited understanding of their specific molecular targets and physiological roles. nih.gov For this compound, a significant research gap is the lack of any published biological data.
Future research must address the following challenges:
Target Deconvolution: For compounds identified through phenotypic screening, determining the precise molecular target(s) can be a major hurdle. The use of chemical proteomics and other target identification strategies will be essential.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is needed to understand how structural modifications impact biological activity.
Pharmacokinetic and Toxicological Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its analogs will be critical for its translational potential.
By systematically addressing these research gaps and leveraging cutting-edge technologies, the scientific community can unlock the full therapeutic potential of this compound and related novel chemical entities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(methylamino)-2-oxoethyl]benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative with a methylamino-oxoethyl group. A common approach is via nucleophilic substitution or amidation under controlled pH and temperature. For example, analogous compounds (e.g., oxamide derivatives) are synthesized using DMF as a solvent with potassium carbonate as a base, achieving yields >90% . Optimizing stoichiometry (e.g., 1:1.1 molar ratio of acid to amine) and refluxing at 60–80°C for 2–4 hours minimizes side reactions. Purity is verified via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K reveals planar geometry with dihedral angles between aromatic rings (e.g., 86.38° in analogous structures). Hydrogen bonds (O–H⋯O, C–H⋯O) and π-π stacking (3.7–3.8 Å separation) stabilize the lattice along specific crystallographic directions (e.g., [111]) . Data refinement uses SHELXL-2018/3 with R-factor <0.05 .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer :
- NMR : NMR in DMSO-d6 identifies key protons: methylamino protons at δ 2.8–3.1 ppm and aromatic protons at δ 7.2–8.1 ppm. NMR confirms carbonyl carbons (C=O) at δ 170–175 ppm .
- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% formic acid) with ESI-MS detects [M+H]+ ions (e.g., m/z 236.08 for CHNO) .
- FTIR : Peaks at 1680 cm (amide C=O) and 3200 cm (N–H stretch) validate functional groups .
Advanced Research Questions
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies in buffered solutions (pH 2–10) show maximal stability at pH 6–7 (t >24 hours). Degradation accelerates in acidic (pH <3) or alkaline (pH >9) conditions via hydrolysis of the amide bond. Acetonitrile/water (70:30) mixtures reduce degradation rates compared to pure aqueous media. LC-MS identifies degradation products (e.g., benzoic acid and methylurea derivatives) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition assays) often arise from assay conditions. Standardizing protocols is critical:
- Use consistent ATP concentrations (1 mM) in kinase assays.
- Validate cell permeability via parallel artificial membrane permeability assays (PAMPA).
- Control for solvent effects (e.g., DMSO ≤0.1% v/v) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) with a grid box centered on the ATP-binding site (PDB: 1ATP) identifies hydrogen bonds between the amide group and kinase hinge residues (e.g., Glu81, Met119). MD simulations (GROMACS, 100 ns) assess binding stability, with RMSD <2.0 Å indicating robust interactions .
Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how are they addressed?
- Methodological Answer : Bulky substituents (e.g., methoxy groups) reduce crystal quality. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
